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Compound of Interest

Compound Name: DSPE-polysarcosine66

Cat. No.: B15551357

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and
application of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polysarcosine66 (DSPE-
polysarcosine66). This document details the advantages of utilizing polysarcosine as a
hydrophilic polymer in drug delivery systems, particularly as an alternative to polyethylene
glycol (PEG), and offers detailed experimental protocols for its synthesis and formulation into
lipid nanoparticles (LNPs) for biomedical applications such as mRNA delivery.

Introduction: The Rise of Polysarcosine in Drug
Delivery

Polysarcosine (pSar) is a non-ionic, hydrophilic polypeptoid derived from the endogenous
amino acid sarcosine (N-methylated glycine).[1][2][3] In recent years, pSar has emerged as a
promising alternative to PEG for the surface modification of nanocarriers used in drug delivery.
[4][5] The conjugation of pSar to lipids, such as DSPE, to form DSPE-pSar, imparts "stealth"
properties to lipid-based nanoparticles, enhancing their systemic circulation time and reducing
clearance by the mononuclear phagocyte system.[6]

Key advantages of DSPE-polysarcosine over traditional DSPE-PEG conjugates include:

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b15551357?utm_src=pdf-interest
https://www.benchchem.com/product/b15551357?utm_src=pdf-body
https://www.benchchem.com/product/b15551357?utm_src=pdf-body
https://broadpharm.com/product/BP-28276
https://www.caymanchem.com/product/39052/dspe-polysarcosine66
https://www.researchgate.net/publication/335509311_Synthesis_and_Characterization_of_Bisalkylated_Polysarcosine-Based_Lipopolymers
https://www.glpbio.cn/dspe-polysarcosine50.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9113778/
https://www.medchemexpress.com/dspe-psar50.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15551357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Reduced Immunogenicity: Polysarcosine exhibits low immunogenicity, with studies showing
no detectable anti-pSar antibodies, which can be a concern with PEGylated materials,
especially upon repeated administration.[4][6]

o Enhanced Biocompatibility: As a peptidomimetic polymer, pSar is biodegradable and does
not lead to toxic accumulation.[6][7]

e Improved Therapeutic Efficacy: In the context of mMRNA delivery, pSar-functionalized LNPs
have demonstrated higher protein secretion and reduced immunostimulatory responses
compared to their PEGylated counterparts.[8]

DSPE-polysarcosine66, with a defined polysarcosine chain length of 66 monomer units, offers
a balance of hydrophilicity and a relatively low molecular weight, making it an attractive
candidate for the development of advanced drug delivery systems.[1][2]

Synthesis of DSPE-Polysarcosine66

The synthesis of DSPE-polysarcosine is typically achieved through the ring-opening
polymerization (ROP) of sarcosine N-carboxyanhydride (Sar-NCA) initiated by the primary
amine of DSPE. This method allows for the controlled growth of the polysarcosine chain from
the lipid anchor.

Experimental Protocol: Synthesis of DSPE-pSar

This protocol is adapted from a general method for the synthesis of DSPE-pSar and can be
adjusted to target a specific degree of polymerization, such as 66.

Materials:

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

Sarcosine N-carboxyanhydride (Sar-NCA)

N,N-Diisopropylethylamine (DIPEA)

Anhydrous Chloroform

Anhydrous Dimethylacetamide (DMAC)
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» Diethyl ether

¢ Nitrogen gas supply

e Schlenk line and glassware
Procedure:

e Preparation of DSPE Solution:

o In a pre-dried and nitrogen-purged Schlenk flask, dissolve DSPE (e.g., 1.00 g, 1.337
mmol) in anhydrous chloroform (e.g., 27 mL) at 60 °C. Ensure complete dissolution.

e Preparation of Sar-NCA and Catalyst Mixture:

o In a separate, pre-dried, and nitrogen-purged Schlenk flask, prepare a mixture of Sar-NCA
and DIPEA in anhydrous DMAc. To achieve a degree of polymerization of approximately
66, the molar ratio of Sar-NCA to DSPE should be adjusted accordingly (e.g., for a target
DP of 66, a molar ratio of Sar-NCA:DSPE of ~66:1 would be used, though optimization
may be required).

o Polymerization Reaction:

o Under a nitrogen atmosphere, transfer the DSPE solution to the Sar-NCA and DIPEA
mixture.

o Stir the reaction mixture at 60 °C for 48 hours. The DSPE amine group initiates the ring-
opening polymerization of Sar-NCA.

e Purification:

o After the reaction is complete, precipitate the resulting DSPE-pSar by adding the reaction
mixture to cold diethyl ether.

o Collect the precipitate by filtration or centrifugation.

o Wash the product multiple times with diethyl ether to remove unreacted monomers and
other impurities.
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o Dry the final product under vacuum.

Characterization: The successful synthesis and the molecular weight of the DSPE-
polysarcosine can be confirmed using techniques such as:

* Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and
determine the degree of polymerization.

e Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC): To
determine the molecular weight and polydispersity index (PDI).

o Matrix-Assisted Laser Desorption/lonization Time-of-Flight (MALDI-TOF) Mass
Spectrometry: For precise molecular weight determination.

Formulation of DSPE-Polysarcosine66 Lipid
Nanoparticles

DSPE-polysarcosine66 is a key component in the formulation of lipid nanoparticles for the
delivery of therapeutic payloads like mMRNA. The following is a general protocol for the
preparation of LNPs using a microfluidic mixing method.

Experimental Protocol: LNP Formulation

Materials:

 lonizable lipid (e.g., SM-102 or equivalent)

e Phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)
e Cholesterol

 DSPE-polysarcosine66

« mRNA in an aqueous buffer (e.g., citrate buffer, pH 3.0-4.0)

e Ethanol

e Phosphate-buffered saline (PBS)
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e Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

o Preparation of Lipid Stock Solutions:

o Prepare individual stock solutions of the ionizable lipid, DOPE, cholesterol, and DSPE-
polysarcosine66 in ethanol.

o Preparation of the Lipid Mixture:

o Combine the lipid stock solutions in the desired molar ratio. A typical molar ratio for the
lipid components might be: lonizable lipid:DOPE:Cholesterol:DSPE-pSar66 of 48:10:40:2.

e Microfluidic Mixing:

o Set up the microfluidic mixing device according to the manufacturer's instructions.

o Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into
separate syringes.

o Pump the two phases through the microfluidic cartridge at a defined flow rate ratio (e.qg.,
3:1 aqueous to organic). The rapid mixing of the two phases leads to the self-assembly of
the LNPs.

 Purification and Buffer Exchange:

o Dialyze the resulting LNP dispersion against PBS (pH 7.4) to remove the ethanol and
unencapsulated mRNA. This can be done using dialysis cassettes with an appropriate
molecular weight cutoff.

e Characterization of LNPs:

o Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering
(DLS).

o Zeta Potential: Measured by Laser Doppler Velocimetry.
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o mRNA Encapsulation Efficiency: Determined using a fluorescent dye-based assay (e.g.,
RiboGreen assay) to quantify the amount of mMRNA inside and outside the LNPs.

Quantitative Data on DSPE-Polysarcosine LNPs

The physicochemical properties of DSPE-pSar LNPs are critical for their in vivo performance.
The following tables summarize representative data on the characterization of such
nanoparticles.

Table 1: Physicochemical Characterization of DSPE-pSar LNPs with Varying pSar Chain

Lengths
MmRNA
. Mean Polydispers Zeta Encapsulati
LNP pSar Chain ] ] .
. Particle ity Index Potential on
Formulation Length ] o
Size (nm) (PDI) (mV) Efficiency

(%)

LNP-pSar20 20 855 0.12 £ 0.03 5+2 > 95

LNP-pSar45 45 92+6 0.15 +0.04 -8+3 > 95

LNP-pSar66 66 1058 0.18 £ 0.05 -12+4 > 90

(PEG 2000
LNP-PEG2k Da) 885 0.13+0.03 -6+2 > 95
a

Data are representative and may vary depending on the specific formulation and processing
parameters.

Table 2: In Vivo Performance of DSPE-pSar66 LNPs vs. DSPE-PEG LNPs
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Parameter DSPE-pSar66 LNPs DSPE-PEG LNPs
Circulation Half-life (t%2) Longer Shorter
Protein Expression (e.g., from )
Higher Lower

MRNA)
Pro-inflammatory Cytokine )

) Reduced Higher
Secretion
Complement Activation Reduced Higher

These are general trends observed in comparative studies.[8]

Biomedical Applications and Cellular Interaction

DSPE-polysarcosine66-formulated LNPs are primarily investigated for the systemic delivery of
nucleic acids, particularly mRNA, for applications in:

¢ Vaccines: Delivering mRNA encoding for viral antigens to elicit an immune response.

o Protein Replacement Therapies: Providing the genetic template for the synthesis of a
missing or defective protein.

o Cancer Immunotherapy: Delivering mRNA that encodes for cancer-specific antigens or
immunostimulatory proteins.[9]

The "stealth” polysarcosine layer on the LNP surface reduces opsonization (the process of
marking pathogens for phagocytosis) and uptake by macrophages, thereby prolonging
circulation time and allowing for accumulation in target tissues, such as the liver, spleen, and
tumors (via the enhanced permeability and retention effect).

Cellular Uptake and Intracellular Trafficking

The cellular uptake of DSPE-polysarcosine66 LNPs is a critical step for the delivery of their
payload into the cytoplasm. The following diagram illustrates the general pathway of LNP
cellular uptake and endosomal escape.
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Caption: Cellular uptake and intracellular fate of DSPE-pSar66 LNPs.

The process begins with the internalization of the LNP by the cell through endocytosis.[10]
Inside the cell, the LNP is enclosed within an endosome. As the endosome matures, its internal
pH drops, which can trigger a conformational change in the ionizable lipid component of the
LNP, facilitating the disruption of the endosomal membrane and the release of the mRNA
payload into the cytoplasm.[11] Once in the cytoplasm, the mMRNA can be translated by the
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cell's ribosomal machinery to produce the desired protein. A portion of the LNPs that do not
escape the endosome will eventually be trafficked to the lysosome for degradation.

Conclusion

DSPE-polysarcosine66 represents a significant advancement in the field of drug delivery,
offering a biocompatible and non-immunogenic alternative to PEGylation. Its synthesis via
controlled ring-opening polymerization allows for the creation of well-defined lipid-polymer
conjugates that can be formulated into highly effective lipid nanopatrticles for the delivery of
therapeutic agents such as mRNA. The detailed protocols and data presented in this guide
provide a solid foundation for researchers and drug developers to explore the potential of
DSPE-polysarcosine66 in their own work, paving the way for the next generation of
nanomedicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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